Ring Size and Conformational Space: Azonane vs. Azocane
Azonane hydrochloride is defined by its nine-membered ring, a structural feature that is fundamental to its potential biological activity and chemical behavior. In contrast, azocane hydrochloride possesses an eight-membered ring. While direct, quantitative ring-strain data are scarce in the public domain, the distinct ring sizes inherently lead to different conformer populations and geometrical arrangements of functional groups, a critical differentiator in drug discovery where scaffold novelty is highly valued [1]. The ZINC database highlights this rarity: the number of azonanes is an order of magnitude lower than azocanes, which are themselves less common than piperidines, indicating unique chemical space coverage [2].
| Evidence Dimension | Ring Size and Chemical Space Representation |
|---|---|
| Target Compound Data | 9-membered ring (azonane hydrochloride); Represented at 1-2 orders of magnitude lower frequency than azocanes in the ZINC database [2]. |
| Comparator Or Baseline | 8-membered ring (azocane hydrochloride); More common but still significantly less represented than piperidines in the ZINC database [2]. |
| Quantified Difference | A qualitative rarity gap of several orders of magnitude. The number of azepanes, azocanes, and azonanes in the ZINC database are respectively one, three, and four orders of magnitude lower than piperidines [2]. |
| Conditions | Database analysis of chemical space; not a wet-lab assay. |
Why This Matters
Accessing libraries of rare scaffolds like azonane is a proven strategy in early-stage drug discovery to identify novel chemical matter with unique biological profiles, making the core scaffold itself a point of differentiation.
- [1] Paulsen, H., et al. (1967). First synthesis of azepane iminosugars. Referenced in Sciencedirect review on azepanes and azocanes. View Source
- [2] RCS ENG OVIDDS. (2017). Medium-Sized-Ring Analogues of Dibenzodiazepines. Referencing ZINC database statistics. View Source
